molecular formula C19H25NO3S B14137979 N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B14137979
M. Wt: 347.5 g/mol
InChI Key: HLSOPGONUUFFRG-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide is a chemical compound known for its unique structure and diverse applications. This compound features a methoxyphenyl group, a butyl group, and a dimethylbenzenesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with 2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-phenylbutyl)acetamide
  • N-(2-methoxy-2-phenylbutyl)methanesulfonamide
  • N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a methoxyphenyl group, a butyl group, and a dimethylbenzenesulfonamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-5-19(23-4,17-9-7-6-8-10-17)14-20-24(21,22)18-12-11-15(2)13-16(18)3/h6-13,20H,5,14H2,1-4H3

InChI Key

HLSOPGONUUFFRG-UHFFFAOYSA-N

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(C=C(C=C1)C)C)(C2=CC=CC=C2)OC

Origin of Product

United States

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